molecular formula C7H13NO2 B13204144 1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one

1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one

Cat. No.: B13204144
M. Wt: 143.18 g/mol
InChI Key: SCBPMMMESVAGPN-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one is a cyclopropane-containing ketone derivative characterized by two key structural motifs:

  • Methoxyethyl ketone group, influencing electronic properties and solubility.

This compound serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles (e.g., pyrroles) due to its reactive ketone and strained cyclopropane . Its structural uniqueness positions it for applications in medicinal chemistry, where cyclopropane rings are often used to enhance metabolic stability and binding affinity .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methoxyethanone

InChI

InChI=1S/C7H13NO2/c1-10-4-6(9)7(5-8)2-3-7/h2-5,8H2,1H3

InChI Key

SCBPMMMESVAGPN-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1(CC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopropane derivative.

    Attachment of the Methoxyethanone Group: The final step involves the reaction of the aminomethylcyclopropane with a methoxyethanone derivative under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Features
1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one Cyclopropane, aminomethyl, methoxy, ketone 156.21 (estimated) High ring strain; dual reactivity sites
1-(4-Aminophenyl)-2-morpholinoethan-1-one Morpholino, nitro (reduced to amine) 234.28 Aromatic amine; morpholine enhances solubility
2-Methoxy-4-(prop-2-en-1-yl)phenol Methoxy, phenol, allyl 164.20 Antioxidant potential; phenolic hydroxyl
Montelukast intermediate Carboxymethyl cyclopropane, sulfanyl ~600 (complex structure) Leukotriene antagonist; high molecular weight

Key Insights :

  • The target compound’s cyclopropane-aminomethyl group distinguishes it from morpholino or allyl-substituted analogs, offering unique steric and electronic profiles .
  • Compared to montelukast’s carboxymethyl cyclopropane, the target’s simpler structure may improve bioavailability .

Key Insights :

  • The target compound’s synthesis is more complex than non-cyclopropane analogs (e.g., benzothiophene derivative) due to cyclopropane ring formation .
  • Unlike the morpholino compound’s straightforward nitro reduction, the target may require specialized reagents for cyclopropanation .

Reactivity and Stability

  • Cyclopropane Ring: The strained ring in the target compound increases reactivity toward ring-opening reactions, a feature absent in non-cyclic analogs like the benzothiophene derivative .
  • Methoxy Group: Enhances electron-donating effects, stabilizing the ketone against nucleophilic attack compared to morpholino or sulfanyl groups in montelukast .
  • Aminomethyl Group: Provides a nucleophilic site for further functionalization, similar to intermediates in quinazolinone synthesis .

Pharmacological Potential

  • Target Specificity: The aminomethyl cyclopropane may mimic natural substrates in enzyme-binding pockets, a trait shared with cyclopropylmethoxy-substituted quinazolinones .
  • Bioavailability : Smaller size (MW ~156) compared to montelukast (MW ~600) suggests better membrane permeability .

Biological Activity

1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8_{8}H13_{13}N\O
  • Molecular Weight : 155.19 g/mol
  • Functional Groups : The compound features a cyclopropyl group, an amine, and a methoxy group, which contribute to its biological properties.

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

  • BACE1 Inhibition : Analogous compounds have shown promise as β-secretase (BACE1) inhibitors, which are crucial in Alzheimer's disease treatment. Research indicates that modifications to the amide structure can significantly enhance potency against BACE1, with some derivatives achieving low nanomolar activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of related compounds and their effects on various targets:

CompoundTargetIC50_{50} (µM)SelectivityNotes
6aBACE173.5LowWeak activity compared to amides
6mBACE10.078HighSignificant potency improvement
6pBACE20.228ModerateEnhanced selectivity over CatD
12BACE1 CFA0.024HighLow MDR efflux ratio

Study on CNS Activity

In a study exploring central nervous system (CNS) activity, compounds structurally similar to this compound were evaluated for their neuroprotective effects. These compounds exhibited significant antioxidant activity and improved cognitive function in animal models .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of related compounds against coronaviruses, including SARS-CoV-2. The mechanism appears to involve the inhibition of viral replication through interference with host cell pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Studies indicate that:

  • Absorption : The compound shows good solubility in physiological conditions.
  • Metabolism : Initial findings suggest metabolic stability with low hepatic clearance rates.
  • Toxicity : Preliminary toxicity assessments indicate low cytotoxicity at therapeutic concentrations.

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